molecular formula C10H12FNO2 B15289587 p-Ethoxyfluoroacetanilide CAS No. 64046-57-7

p-Ethoxyfluoroacetanilide

Cat. No.: B15289587
CAS No.: 64046-57-7
M. Wt: 197.21 g/mol
InChI Key: QKTVZEKNPVUIIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for N-(4-ethoxyphenyl)-2-fluoroacetamide often involve scalable and cost-effective procedures. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-fluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act on the sensory tracts of the spinal cord to exert analgesic effects . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-fluoroacetamide is unique due to the presence of the fluoroacetamide group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

64046-57-7

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoroacetamide

InChI

InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

QKTVZEKNPVUIIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CF

Origin of Product

United States

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